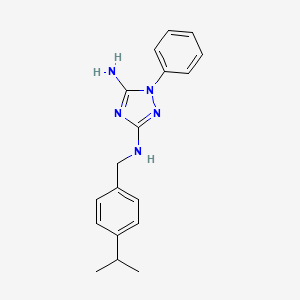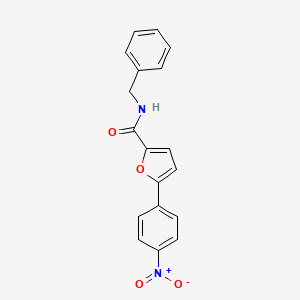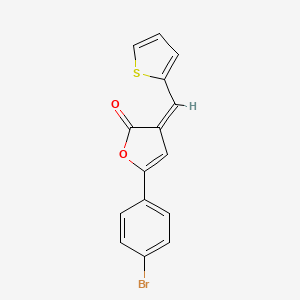
N~3~-(4-isopropylbenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~3~-(4-isopropylbenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as IBT and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of IBT is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. IBT has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting the activity of PARP, IBT can induce DNA damage and cell death in cancer cells. IBT has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
IBT has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that IBT can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of cancer cells. IBT has also been shown to have neuroprotective effects and can protect neurons from oxidative stress and cell death. In addition, IBT has been shown to enhance plant growth and increase crop yield by improving nutrient uptake and photosynthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IBT has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. IBT is also stable under various conditions and can be easily synthesized using various methods. However, IBT has some limitations, including its limited availability and high cost. IBT is also relatively new in the field of scientific research, and more studies are needed to fully understand its potential applications.
Direcciones Futuras
There are several future directions for research on IBT, including its potential use in combination with other drugs for cancer treatment, its use as a neuroprotective agent in the treatment of neurodegenerative diseases, and its use in agriculture to enhance plant growth and increase crop yield. Other future directions include the development of new synthesis methods for IBT and the study of its mechanism of action in more detail. Overall, IBT has significant potential for various applications in the field of scientific research.
Métodos De Síntesis
IBT can be synthesized using various methods, including the reaction of 4-isopropylbenzylamine with 1-phenyl-1H-1,2,4-triazole-3,5-diamine in the presence of a catalyst. The reaction takes place at a high temperature and pressure, and the yield of IBT depends on the reaction conditions. Other methods of synthesis include the reaction of 4-isopropylbenzyl chloride with 1-phenyl-1H-1,2,4-triazole-3,5-diamine and the reaction of 4-isopropylbenzylamine with 3,5-diamino-1,2,4-triazole in the presence of a catalyst.
Aplicaciones Científicas De Investigación
IBT has potential applications in various fields, including medicine, agriculture, and industry. In medicine, IBT has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. IBT has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. In agriculture, IBT has been studied for its ability to enhance plant growth and increase crop yield. In industry, IBT has been studied for its use as a corrosion inhibitor and as a dye in the textile industry.
Propiedades
IUPAC Name |
1-phenyl-3-N-[(4-propan-2-ylphenyl)methyl]-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-13(2)15-10-8-14(9-11-15)12-20-18-21-17(19)23(22-18)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H3,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIVSUZXFAOMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=NN(C(=N2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-N-[(4-propan-2-ylphenyl)methyl]-1,2,4-triazole-3,5-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5767959.png)
![3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5767960.png)
![3-methyl-4-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5767964.png)
![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5767970.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide](/img/structure/B5767983.png)
![N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5767989.png)

![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5767993.png)
![N-isopropyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5768001.png)
![1-[3-(2-nitrophenyl)acryloyl]pyrrolidine](/img/structure/B5768017.png)
![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5768020.png)

